7-Chloro-4-hydroxy-1H-indole-3-carbaldehyde
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Overview
Description
7-Chloro-4-hydroxy-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-hydroxy-1H-indole-3-carbaldehyde typically involves the introduction of a chloro group and a hydroxyl group onto the indole ring. One common method includes the reaction of 7-chloroindole with appropriate reagents to introduce the hydroxyl and formyl groups. The reaction conditions often involve the use of strong acids or bases and specific solvents to facilitate the desired transformations .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, optimizing reaction conditions to achieve high yields and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-4-hydroxy-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: 7-Chloro-4-hydroxy-1H-indole-3-carboxylic acid.
Reduction: 7-Chloro-4-hydroxy-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-4-hydroxy-1H-indole-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Chloro-4-hydroxy-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation or as an agonist for receptors that regulate immune responses . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Hydroxy-1H-indole-3-carbaldehyde: Lacks the chloro group, which may affect its reactivity and biological activity.
7-Chloro-1H-indole-3-carbaldehyde: Lacks the hydroxyl group, which may influence its solubility and interaction with biological targets.
Uniqueness: 7-Chloro-4-hydroxy-1H-indole-3-carbaldehyde is unique due to the presence of both chloro and hydroxyl groups, which confer distinct chemical properties and biological activities.
Biological Activity
7-Chloro-4-hydroxy-1H-indole-3-carbaldehyde is a synthetic compound characterized by its unique structure, which combines an indole moiety with an aldehyde functional group. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
- Molecular Formula : C9H8ClN1O2
- Molar Mass : 195.6 g/mol
- Density : Approximately 1.578 g/cm³
- Boiling Point : Around 456.2 °C
- pKa Value : Estimated to be 8.82, indicating acidic behavior in solution.
Antimicrobial Properties
Research indicates that compounds with structures similar to this compound exhibit significant antimicrobial activity. A study highlighted the effectiveness of various indole derivatives against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0048 mg/mL to 0.0195 mg/mL against pathogens like E. coli and Bacillus mycoides .
Compound | MIC (mg/mL) | Target Organism |
---|---|---|
Compound A | 0.0048 | Bacillus mycoides |
Compound B | 0.0195 | E. coli |
Anticancer Activity
The anticancer potential of indole derivatives, including this compound, has been investigated through various studies. For instance, related compounds were screened against a panel of cancer cell lines, showing promising growth inhibition rates . The structure-activity relationship (SAR) studies indicated that specific substitutions on the indole ring significantly influenced the cytotoxicity against different cancer types.
Cell Line | Compound | GI50 (µM) |
---|---|---|
BT-549 (Breast Cancer) | Compound X | 1.76 |
SNB-75 (CNS Cancer) | Compound Y | 0.17 |
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. This interaction can modulate biological responses, leading to either inhibition of cell proliferation in cancer cells or disruption of bacterial cell integrity .
Case Studies and Research Findings
Several studies have reported on the biological activities associated with similar indole derivatives:
- Antimicrobial Efficacy : A study evaluated a series of monomeric alkaloids, revealing that compounds with indole structures exhibited significant antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa .
- Cytotoxicity in Cancer Research : Another investigation into a range of indole derivatives demonstrated that modifications at the 7-position enhanced cytotoxic effects against various cancer cell lines, suggesting that 7-chloro substitutions may confer additional therapeutic benefits .
Properties
Molecular Formula |
C9H6ClNO2 |
---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
7-chloro-4-hydroxy-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C9H6ClNO2/c10-6-1-2-7(13)8-5(4-12)3-11-9(6)8/h1-4,11,13H |
InChI Key |
UHEQRXSCGSODRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1O)C(=CN2)C=O)Cl |
Origin of Product |
United States |
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